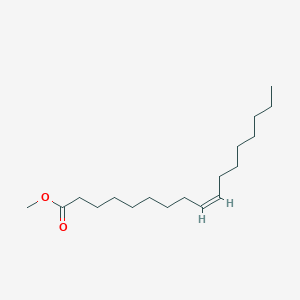
Methyl 9(Z)-Heptadecenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 9(Z)-Heptadecenoate: is an organic compound belonging to the class of fatty acid methyl esters. It is characterized by a long hydrocarbon chain with a double bond in the Z (cis) configuration at the 9th carbon position. This compound is commonly found in various natural sources, including plant oils and animal fats. It is used in a variety of applications, ranging from industrial processes to scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 9(Z)-Heptadecenoate typically involves the esterification of (Z)-9-Heptadecenoic acid with methanol. This reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the transesterification of triglycerides containing (Z)-9-Heptadecenoic acid. This process involves the reaction of triglycerides with methanol in the presence of a strong base such as sodium methoxide. The reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 9(Z)-Heptadecenoate can undergo oxidation reactions to form epoxides or hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to its corresponding saturated ester using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.
Reduction: Hydrogen gas, palladium on carbon, and mild reaction conditions.
Substitution: Alkyl halides, amines, and basic or acidic conditions depending on the desired product.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Biochemical Applications
Fatty Acid Profiling
Methyl 9(Z)-heptadecenoate is often utilized in fatty acid profiling studies. It serves as a marker for certain biochemical pathways and can be identified through methods like gas chromatography-mass spectrometry (GC-MS). In studies involving microbial lipid profiles, this compound has been linked to specific bacterial strains, aiding in differentiation and classification based on lipid composition .
Biosynthesis Studies
Research indicates that this compound can be produced during lipid biosynthesis and degradation processes. Its presence in fatty acid methyl ester (FAME) profiles suggests its role in metabolic pathways involving odd-chain fatty acids, providing insights into lipid metabolism in various organisms .
Pharmacological Applications
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial properties of this compound. In vitro evaluations demonstrate its effectiveness against certain bacterial strains, making it a candidate for further research into natural antimicrobial agents . The compound's role in inhibiting bacterial growth can be explored for developing new therapeutic agents.
Pain Management Research
In pharmacological evaluations, this compound has been investigated for its analgesic properties. Extracts containing this compound have shown promise in pain relief studies, suggesting that it may interact with biological pathways involved in pain modulation .
Nutritional and Food Science Applications
Nutritional Profiling
this compound is part of the fatty acid composition of various food sources, including certain plant oils and animal fats. Its inclusion in nutritional studies helps assess the health benefits associated with dietary fats, particularly those rich in unsaturated fatty acids .
Flavor and Aroma Compounds
In food science, this compound contributes to the flavor profile of certain foods. Its presence can influence sensory characteristics, making it relevant in the formulation of food products aimed at enhancing taste and aroma .
- Microbial Lipid Analysis : A study examined the lipid profiles of various strains of Klebsiella pneumoniae, identifying this compound as a significant component differentiating between strains. This highlights its utility in microbial taxonomy and understanding pathogenic mechanisms .
- Nutritional Assessment of Edible Insects : Research on edible insects revealed that this compound was among the fatty acids contributing to their nutritional value. This underscores its relevance in exploring alternative protein sources and sustainable food practices .
作用機序
The mechanism of action of Methyl 9(Z)-Heptadecenoate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also serve as a substrate for enzymes involved in fatty acid metabolism, leading to the production of bioactive metabolites. These interactions can influence various cellular processes, including signal transduction, energy production, and inflammation.
類似化合物との比較
(Z)-9-Hexadecenoic acid methyl ester: Similar in structure but with a shorter hydrocarbon chain.
9,12-Octadecadienoic acid methyl ester: Contains two double bonds, making it more unsaturated.
9,12,15-Octadecatrienoic acid methyl ester: Contains three double bonds, further increasing its degree of unsaturation.
Uniqueness:
Chain Length: Methyl 9(Z)-Heptadecenoate has a unique chain length that influences its physical and chemical properties.
Single Double Bond: The presence of a single double bond in the Z configuration imparts specific reactivity and biological activity.
Applications: Its specific structure makes it suitable for a range of applications, from biodiesel production to pharmaceutical research.
特性
分子式 |
C18H34O2 |
|---|---|
分子量 |
282.5 g/mol |
IUPAC名 |
methyl (Z)-heptadec-9-enoate |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h9-10H,3-8,11-17H2,1-2H3/b10-9- |
InChIキー |
GTSDEAFDHYYGKM-KTKRTIGZSA-N |
異性体SMILES |
CCCCCCC/C=C\CCCCCCCC(=O)OC |
正規SMILES |
CCCCCCCC=CCCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















